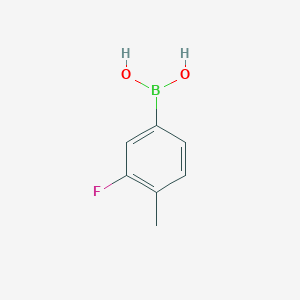

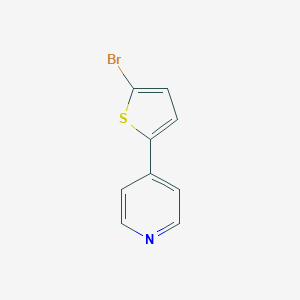

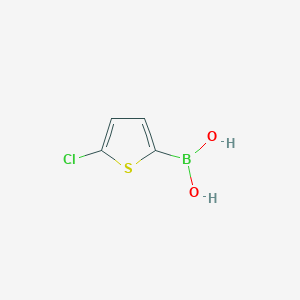

![molecular formula C18H16N2O2 B062214 2-[(2,4-Dimethylphenyl)amino]quinoline-4-carboxylic acid CAS No. 171204-19-6](/img/structure/B62214.png)

2-[(2,4-Dimethylphenyl)amino]quinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline derivatives, such as 2-[(2,4-Dimethylphenyl)amino]quinoline-4-carboxylic acid, involves innovative approaches to construct the quinoline core and introduce functional groups. A new one-pot synthesis protocol for quinoline derivatives has been developed, demonstrating the generality of the approach with several substrates to synthesize functionalized quinolines in good overall yields (Gabrielli et al., 2016). Furthermore, rapid synthesis methods under specific conditions, such as using indium(III) chloride and microwave irradiation, have been explored to achieve quinoline-4-carboxylic acid derivatives with isolated yields up to 57% within minutes, highlighting the efficiency of modern synthetic techniques (Duvelleroy et al., 2005).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their chemical and biological activity. Advanced spectroscopic techniques, including FT-IR, ^1H NMR, ^13C NMR, and UV–visible spectroscopy, are employed to characterize the synthesized compounds. For example, novel quinoline derivatives have been synthesized and their molecular structures elucidated using these techniques, providing insight into the electronic properties and composition of these molecules (Fatma et al., 2015).

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, owing to the reactive sites on both the quinoline nucleus and the functional groups attached to it. The synthesis of quinoline-3-carboxylic acid derivatives from arylmethyl azides via a domino process exemplifies the chemical versatility of quinoline compounds, enabling the formation of complex structures in a single reaction sequence (Tummatorn et al., 2013).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular composition and structure. Detailed structural analysis through single-crystal X-ray diffraction provides insights into the 3D-structure of these compounds, revealing the arrangement of atoms and the types of intermolecular interactions present, which in turn affect their physical properties (Polo-Cuadrado et al., 2021).

Aplicaciones Científicas De Investigación

Heterocyclic Compound Significance

Quinolines, including compounds like "2-[(2,4-Dimethylphenyl)amino]quinoline-4-carboxylic acid," are pivotal in various fields due to their heterocyclic nature. These compounds are integral in organic chemistry and medicinal research, serving as the backbone for numerous pharmaceuticals and dyes. The structural diversity and chemical reactivity of quinolines allow for their use in synthesizing a wide range of bioactive molecules, indicating their potential in drug development and material science (Pereira et al., 2015).

Anticorrosive Applications

Quinoline derivatives demonstrate significant effectiveness as anticorrosive agents. They form stable chelating complexes with metallic surfaces, which is crucial in protecting materials from corrosion. This application is particularly relevant in industrial settings where metal preservation is essential. The high electron density and ability to adsorb onto metallic surfaces make quinoline derivatives valuable in developing anticorrosive materials (Verma, Quraishi, & Ebenso, 2020).

Optoelectronic Material Development

Quinoline and its derivatives, due to their electronic properties, find applications in optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for creating novel materials for organic light-emitting diodes (OLEDs), image sensors, and photovoltaic devices. Quinoline-based compounds have been used to fabricate materials with electroluminescent properties, highlighting their potential in advancing OLED technology and other electronic applications (Lipunova et al., 2018).

Biocatalyst Inhibition Studies

In the realm of biocatalysis and microbial fermentation, carboxylic acids like "this compound" might play a role in studying biocatalyst inhibition. Understanding how these compounds affect microbial growth and metabolism is crucial for optimizing fermentation processes and enhancing the production of biorenewable chemicals. This research area focuses on mitigating inhibitory effects to improve microbial robustness and industrial performance (Jarboe, Royce, & Liu, 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2,4-dimethylanilino)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-11-7-8-15(12(2)9-11)19-17-10-14(18(21)22)13-5-3-4-6-16(13)20-17/h3-10H,1-2H3,(H,19,20)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOGBKFRTQPPFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC3=CC=CC=C3C(=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169029 |

Source

|

| Record name | 4-Quinolinecarboxylic acid, 2-((2,4-dimethylphenyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

171204-19-6 |

Source

|

| Record name | 4-Quinolinecarboxylic acid, 2-((2,4-dimethylphenyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171204196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Quinolinecarboxylic acid, 2-((2,4-dimethylphenyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

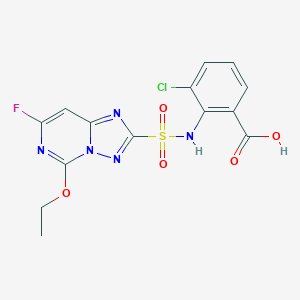

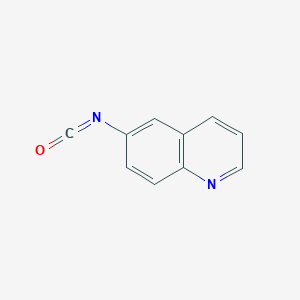

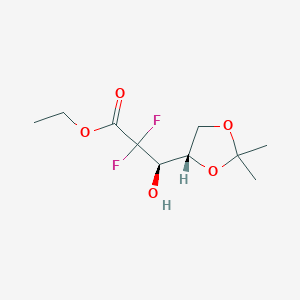

![2-[3-(Trifluoromethyl)benzylsulfonyl]thioacetamide](/img/structure/B62136.png)

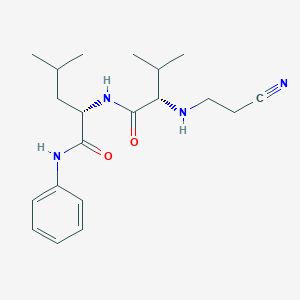

![(2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride](/img/structure/B62156.png)